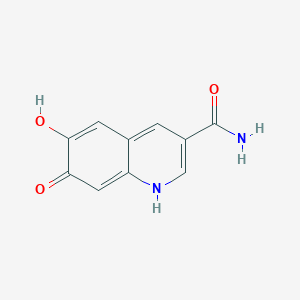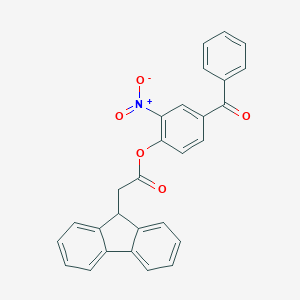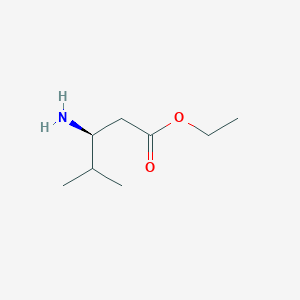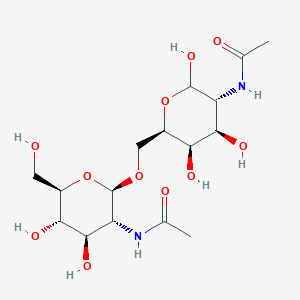
beta-D-GlcpNAc-(1->6)-D-GalpNAc
説明
The disaccharide beta-D-GlcpNAc-(1->6)-D-GalpNAc is a glycosidic compound that plays a significant role in the structure and function of glycoproteins. It is part of the O-glycan core structures that are critical in various biological processes, including cell signaling and immune responses. The synthesis and characterization of related glycosidic compounds have been extensively studied due to their importance in understanding the glycoproteins of pathogens like T. cruzi and their potential therapeutic applications .
Synthesis Analysis
The synthesis of related galactofuranosyl disaccharides has been achieved through different methods. For instance, the trichloroacetamidate method was used to prepare beta-D-Galf-(1-3)-D-GlcNAc, which is structurally similar to the compound of interest. This method is noted for its mild reaction conditions, which are suitable for the condensation of sensitive glycosyl donors and acceptors . Another synthesis approach involves the use of tin(IV) chloride to promote the glycosylation of benzyl 2-acetamido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside with penta-O-benzoyl-alpha-beta-D-galactofuranose, yielding a derivative of beta-D-Galf-(1-6)-D-GlcNAc with a high yield .
Molecular Structure Analysis
The molecular structure of beta-D-GlcpNAc-(1->6)-D-GalpNAc consists of two monosaccharides, N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), linked by a beta-1,6-glycosidic bond. This type of linkage is crucial for the formation of branched structures in O-glycans, which are essential for the proper function of glycoproteins . The molecular cloning of enzymes such as glycosyltransferases has provided insights into the biosynthesis of these structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of beta-D-GlcpNAc-(1->6)-D-GalpNAc and related compounds are typically glycosylation reactions, where a glycosyl donor is coupled to an acceptor molecule in the presence of a catalyst. The specificity of glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, is a key factor in determining the structure of the resulting oligosaccharides . The synthesis of analogues of related trisaccharides has been explored to understand the substrate specificity of these enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-D-GlcpNAc-(1->6)-D-GalpNAc are influenced by the presence of the acetyl groups and the glycosidic linkage. These properties are important for the solubility, stability, and reactivity of the compound. For example, the solubility of glycosyltransferases in detergents and their stability in solubilized form are critical for their activity and the synthesis of O-glycans . The structure of the aglycon group also significantly influences the activity of these enzymes . Additionally, the synthesis of oligosaccharides with specific modifications, such as sulfation, can affect their physical and chemical properties and their biological activity .
科学的研究の応用
Enzymatic Synthesis and Glycoprotein Research
The chemical-enzymatic synthesis of complex carbohydrates, including sialyl-Lewis X (sLe^x) structures on O-linked glycoproteins, has been significantly advanced by leveraging enzymes such as "core-2" N-acetylglucosaminyltransferase. This enzyme, extracted from mouse kidney, facilitates the assembly of hexasaccharides containing the beta-D-GlcpNAc-(1->6)-D-GalpNAc sequence, demonstrating the pivotal role of this disaccharide in the formation of biologically relevant glycan structures (Oehrlein, Hindsgaul, & Palcic, 1993). This research underscores the synthetic capabilities of specific glycosyltransferases in producing glycan structures that are found on glycoproteins and play essential roles in various biological processes.
Glycan Structure and Enzyme Substrate Recognition
The specificity and mechanism of enzyme substrate recognition in glycosylation have been elucidated through studies focusing on beta-D-GlcpNAc-(1->6)-D-GalpNAc. For instance, the detailed examination of N-acetylglucosaminyltransferase-V's interaction with substrates reveals the critical nature of the 4"-hydroxyl group in the recognition process. This insight into enzyme-substrate specificity is vital for understanding the biosynthesis of complex glycan structures and their regulation (Kanie, Crawley, Palcic, & Hindsgaul, 1993).
Glycoprotein Modification and Function
The characterization of specific monoclonal antibodies against O-linked N-acetylglucosamine (O-GlcNAc) underscores the importance of beta-D-GlcpNAc-(1->6)-D-GalpNAc in the post-translational modification of proteins. These studies provide insights into how specific glycan structures on proteins can be targeted and recognized, furthering our understanding of the functional implications of glycosylation in cellular processes (Comer, Vosseller, Wells, Accavitti, & Hart, 2001).
Novel Glycosylation Pathways
Research into the substrate specificity of enzymes involved in glycosylation has revealed novel pathways for the synthesis of complex-type oligosaccharides. The study of UDP-GlcNAc:GlcNAc beta-R beta 4-N-acetylglucosaminyltransferase from Lymnaea stagnalis offers a fresh perspective on the variant pathways of complex-type oligosaccharide synthesis, highlighting the diversity and complexity of glycan assembly mechanisms (Bakker, Schoenmakers, Koeleman, Joziasse, van Die, & van den Eijnden, 1997).
特性
IUPAC Name |
N-[(3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12+,13-,14-,15?,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYQSCCJIAFAQX-CHCYTSQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436103 | |
| Record name | GlcNAc1|A-6GalNAc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-GlcpNAc-(1->6)-D-GalpNAc | |
CAS RN |
452316-31-3 | |
| Record name | GlcNAc1|A-6GalNAc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



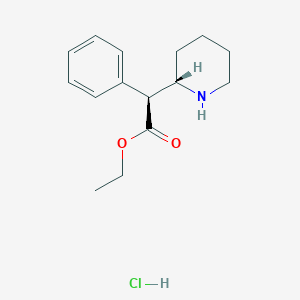
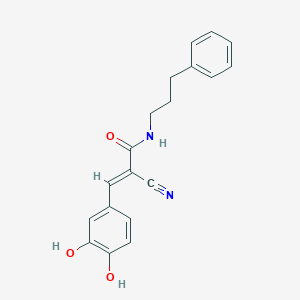
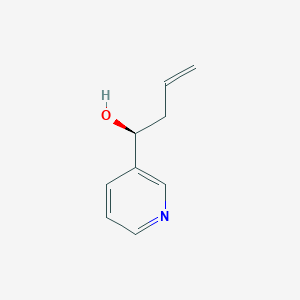
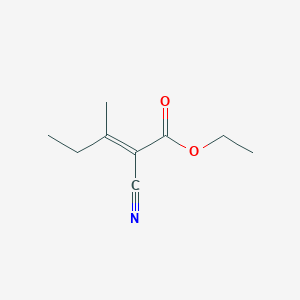
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)
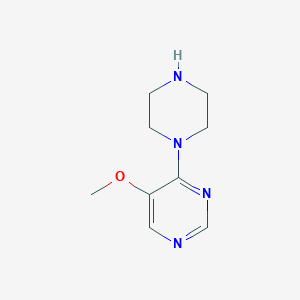
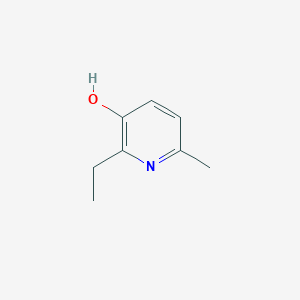
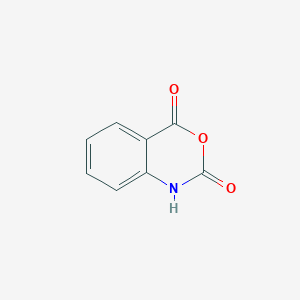
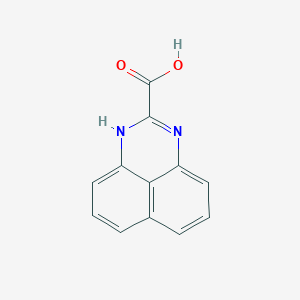
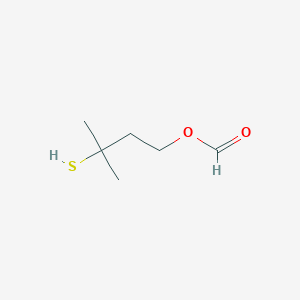
![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
